Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC17792737
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO2 |
|---|---|
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-3-7-14-12)9-4-2-5-10(13)8-9/h2,4-5,8,14H,3,6-7H2,1H3 |
| Standard InChI Key | LUMNNGQCPSHNSU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCCN1)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate (IUPAC name: methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate) is a bicyclic compound with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol. Its structure comprises a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 2-position with both a 3-bromophenyl group and a methyl ester moiety. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making it amenable to cross-coupling reactions such as Suzuki-Miyaura couplings.
The compound’s stereochemistry is defined by the pyrrolidine ring’s chair-like conformation, which influences its interactions in biological systems. Key spectral data include:
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¹H NMR (CDCl₃): δ 1.59–2.75 (m, pyrrolidine protons), 3.69 (d, CH₂), 6.95–7.62 (m, aromatic protons) .
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IR (KBr): 3382 cm⁻¹ (N–H stretch), 1671 cm⁻¹ (C=O stretch) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrNO₂ |
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate |
| CAS Number | Not publicly disclosed |
| SMILES | COC(=O)C1(CCCN1)C2=CC(=CC=C2)Br |
| Solubility | Soluble in acetone, ethyl acetate |
Synthetic Methodologies
Conventional Synthesis from L-Proline Derivatives
A widely reported route involves modifying L-proline, a naturally occurring pyrrolidine-containing amino acid. The synthesis proceeds via:
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Chlorination: Treatment of L-proline with phosphorus pentachloride (PCl₅) in acetyl chloride yields pyrrolidine-2-carbonyl chloride .
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Esterification: Reaction with methanol under acidic conditions forms the methyl ester.
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Bromophenyl Introduction: Suzuki coupling with 3-bromophenylboronic acid in the presence of a palladium catalyst.
This method achieves moderate yields (52–68%) but requires stringent anhydrous conditions .
Metal-Free Catalyzed Annulation
Recent advancements employ iodine/potassium carbonate (I₂/K₂CO₃) in tetrahydrofuran (THF) at 80°C to construct the pyrrolidine ring via a three-component reaction . This approach avoids transition metals, simplifying purification and reducing toxicity. The reaction mechanism involves:
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Iodine Activation: I₂ generates electrophilic iodine species that facilitate C–N bond formation.
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Cyclization: Nucleophilic attack by the amine group on an activated alkyne or alkene forms the pyrrolidine core .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| L-Proline Modification | 52–68 | Anhydrous, Pd catalyst | High stereochemical control |
| I₂/K₂CO₃ Catalysis | 75–89 | THF, 80°C | Metal-free, scalable |
Applications in Medicinal Chemistry
Anticonvulsant Agents
Structural analogs of methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate, such as N-(4-chlorophenyl)pyrrolidine-2-carboxamide, exhibit potent anticonvulsant activity in maximal electroshock (MES) tests . At 30 mg/kg, these compounds suppress seizures comparably to phenytoin, a first-line antiepileptic drug . The bromophenyl moiety enhances blood-brain barrier permeability, while the ester group improves metabolic stability.
Antimicrobial Activity
Pyrrolidine derivatives bearing halogenated aryl groups demonstrate broad-spectrum antimicrobial effects. For example, 3-bromo-substituted analogs inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.
Recent Advancements in Industrial Applications
Peptide Mimetics
The compound’s rigid pyrrolidine scaffold serves as a proline mimic in peptide synthesis, enhancing conformational stability in drug candidates. For instance, its incorporation into thrombin inhibitors improves oral bioavailability by reducing enzymatic degradation .
Catalytic Asymmetric Synthesis
Patent literature discloses its use in synthesizing enantiomerically pure intermediates for kinase inhibitors. A 2020 patent (US11286249B2) describes a tert-butyl-protected derivative as a key chiral building block in producing Bruton’s tyrosine kinase (BTK) inhibitors .
Biological and Pharmacokinetic Profile
In Vitro Metabolism
Hepatic microsomal studies indicate rapid ester hydrolysis to the corresponding carboxylic acid, followed by phase II glucuronidation. The metabolite retains weak anticonvulsant activity (EC₅₀ = 45 µM vs. parent EC₅₀ = 12 µM) .
Toxicity Data
Acute toxicity (LD₅₀) in rodent models exceeds 500 mg/kg, with no neurotoxicity observed at therapeutic doses . Chronic exposure studies are pending.
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